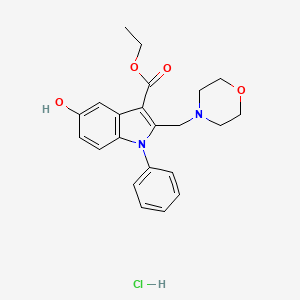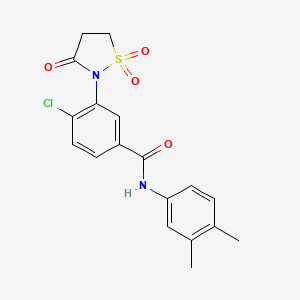
N-benzyl-1-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(cyclopropylmethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(cyclopropylmethyl)methanamine is a chemical compound that has been the subject of scientific research due to its potential for use in various fields such as medicine, agriculture, and materials science. This compound is a member of the oxadiazole family, which is known for its diverse range of biological activities.
Mechanism of Action
The exact mechanism of action of N-benzyl-1-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(cyclopropylmethyl)methanamine is not fully understood. However, it is believed to work by inhibiting certain enzymes or receptors in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which may be beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
N-benzyl-1-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(cyclopropylmethyl)methanamine has been shown to have various biochemical and physiological effects. For example, it has been shown to have antioxidant activity, which can help to protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory activity, which can help to reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One advantage of N-benzyl-1-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(cyclopropylmethyl)methanamine for lab experiments is its diverse range of biological activities. This makes it a useful compound for studying various biological processes. However, one limitation of this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound in the laboratory.
Future Directions
There are many potential future directions for research on N-benzyl-1-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(cyclopropylmethyl)methanamine. Some possible areas of research include:
1. Further investigation of the compound's mechanism of action in different biological systems.
2. Development of new derivatives of the compound with improved biological activity and reduced toxicity.
3. Investigation of the compound's potential use in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis.
4. Study of the compound's potential use in the development of new materials with unique properties.
5. Investigation of the compound's potential use in agriculture as a pest and disease control agent.
Overall, N-benzyl-1-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(cyclopropylmethyl)methanamine is a compound with diverse potential applications in various scientific fields. Further research is needed to fully understand its biological activity and potential uses.
Synthesis Methods
The synthesis of N-benzyl-1-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(cyclopropylmethyl)methanamine involves the reaction of 3-benzyl-1,2,4-oxadiazole-5-carboxylic acid with N-benzyl-N-cyclopropylmethylamine in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions.
Scientific Research Applications
N-benzyl-1-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(cyclopropylmethyl)methanamine has been studied for its potential use in various scientific fields. In medicine, this compound has been shown to have antibacterial, antifungal, and antiviral properties. It has also been investigated as a potential treatment for Alzheimer's disease, cancer, and other diseases.
In agriculture, N-benzyl-1-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(cyclopropylmethyl)methanamine has been studied for its ability to protect crops from pests and diseases. It has also been investigated as a potential growth regulator for plants.
In materials science, this compound has been studied for its potential use in the development of new materials such as polymers and liquid crystals.
properties
IUPAC Name |
N-benzyl-N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1-cyclopropylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-3-7-17(8-4-1)13-20-22-21(25-23-20)16-24(15-19-11-12-19)14-18-9-5-2-6-10-18/h1-10,19H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQYDCWWEPNDLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CC2=CC=CC=C2)CC3=NC(=NO3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-2-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4981230.png)

![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B4981245.png)
![(3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4981248.png)
![5-acetyl-2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-4-(4-fluorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4981254.png)
![methyl 4-[({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4981259.png)

![N-(3-acetylphenyl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B4981275.png)

![N-(4-chlorophenyl)-N'-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4981293.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4981297.png)
![4-(2-(acetylamino)-3-{[4-(acetylamino)phenyl]amino}-3-oxo-1-propen-1-yl)-2-methoxyphenyl acetate](/img/structure/B4981299.png)
![2,2'-oxybis[N'-(4-bromobenzylidene)acetohydrazide]](/img/structure/B4981301.png)
![3-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(3-chloro-4-methylphenyl)propanamide](/img/structure/B4981324.png)